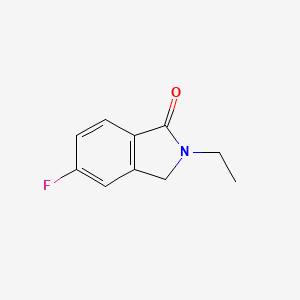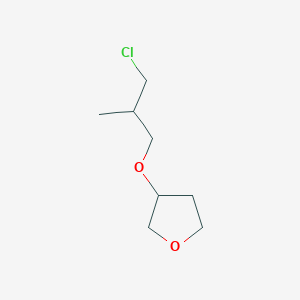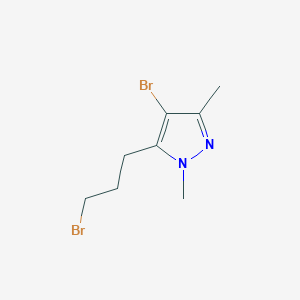
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a 3-bromopropyl group at the 5 position, and two methyl groups at the 1 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4 position using a brominating agent like bromine or N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is further reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to introduce the 3-bromopropyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: 3-Bromopropyl bromide with a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl or other coupled products through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the 3-bromopropyl group.
5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole: Lacks the bromine atom at the 4 position.
1,3-Dimethyl-1H-pyrazole: Lacks both bromine atoms and the 3-bromopropyl group.
Eigenschaften
Molekularformel |
C8H12Br2N2 |
|---|---|
Molekulargewicht |
296.00 g/mol |
IUPAC-Name |
4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
CDCMUJYMYFDQSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)CCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)

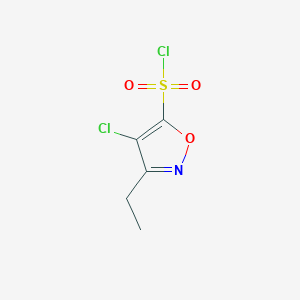
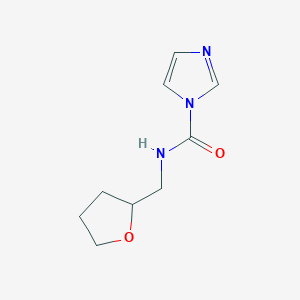

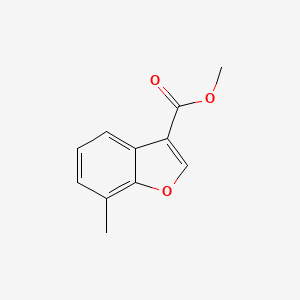
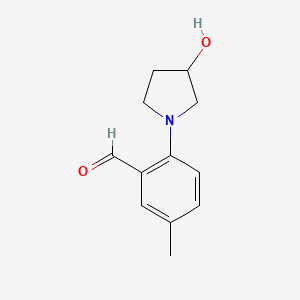
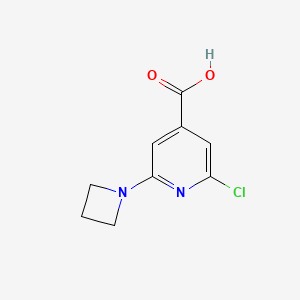
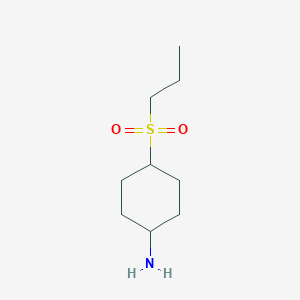
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)

